Barium nonan-1-oate
Description
Barium nonan-1-oate is a metal carboxylate with the chemical formula Ba(C₉H₁₇O₂)₂, derived from nonanoic acid (a straight-chain nine-carbon carboxylic acid). Barium salts of carboxylic acids are typically employed in specialized industrial processes, such as stabilizers, catalysts, or precursors in materials science. For example, barium neodecanoate (a branched C₁₀ analog) is used in superconductor production , suggesting that this compound may similarly serve niche roles in advanced material synthesis.
Properties
CAS No. |
36596-55-1 |
|---|---|
Molecular Formula |
C18H34BaO4 |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
barium(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
UUWFTTWBEGHUQG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium nonan-1-oate can be synthesized through the reaction of nonanoic acid with barium hydroxide. The reaction typically involves dissolving nonanoic acid in an organic solvent such as ethanol, followed by the addition of barium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of nonanoic acid with barium carbonate in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
Barium nonan-1-oate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form barium and nonanoic acid.
Substitution: It can participate in substitution reactions where the nonanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Barium carbonate and other oxidation products.
Reduction: Barium and nonanoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Barium nonan-1-oate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other barium compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of barium nonan-1-oate involves its interaction with various molecular targets and pathways. Barium ions can enter cells through calcium channels and interact with intracellular proteins, affecting cellular functions. The nonanoate group can also interact with lipid membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
Key Findings :
- Toxicity : Barium and cadmium salts pose significant health risks, while calcium derivatives are comparatively safer .
- Solubility : Data is scarce, but barium and cadmium carboxylates are typically less water-soluble than calcium analogs, influencing their environmental mobility and application scope.
Other Barium Carboxylates and Salts
This compound can also be compared to barium salts with different anions:
Key Findings :
- Solubility: Barium carbonate and carboxylates (e.g., nonan-1-oate, neodecanoate) exhibit low water solubility, reducing acute environmental mobility but posing long-term soil retention risks.
- Applications : Solubility and thermal stability differences dictate usage. Barium carbonate’s insolubility makes it suitable for glass production, while barium chloride’s solubility is leveraged in liquid-phase reactions .
Structural Analogues: Nonan-1-oate vs. Neodecanoate
- Nonan-1-oate: Straight-chain C₉ carboxylate.
- Neodecanoate: Branched C₁₀ carboxylate.
Impact on Properties :
- Melting Points: Branched neodecanoates generally have lower melting points than linear analogs.
- Solubility : Branching enhances solubility in organic solvents, favoring use in polymer coatings .
- Stability : Linear chains may offer superior thermal stability in high-temperature applications.
Research Findings and Ecological Considerations
- Toxicity: Barium compounds, including carboxylates, are associated with systemic toxicity (e.g., neuromuscular effects) . Cadmium nonan-1-oate presents additional carcinogenic risks .
- Ecological Data: For barium neodecanoate, aquatic toxicity, biodegradability, and bioaccumulation data remain undocumented , suggesting similar gaps for this compound.
- Decontamination : Barium compounds like carbonate and chloride require specialized decontamination agents (e.g., DeconGel 1101) due to their persistence and health risks .
Biological Activity
Barium nonan-1-oate, a barium salt of nonanoic acid, has garnered attention for its potential biological activities and interactions with various biological molecules. With a molecular formula of C₁₈H₃₄BaO₄ and a molecular weight of approximately 451.8 g/mol, this compound is characterized by its unique structure, which includes a barium ion coordinated with two nonanoate anions. This article examines the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in medicine and biotechnology.
Synthesis of this compound
This compound can be synthesized through several methods:
-
Reaction with Barium Hydroxide :
- Nonanoic acid is dissolved in an organic solvent (e.g., ethanol).
- Barium hydroxide is added, and the mixture is heated under reflux conditions.
- This process results in the formation of this compound.
-
Direct Reaction with Barium Carbonate :
- Nonanoic acid reacts with barium carbonate in an aqueous medium at elevated temperatures.
- This method is often employed in industrial settings for scalability.
Barium ions can enter cells through calcium channels, mimicking calcium ions and influencing intracellular signaling pathways. The nonanoate group may interact with lipid membranes, affecting membrane fluidity and protein function. This dual interaction suggests that this compound could modulate various cellular processes, potentially leading to therapeutic applications.
Preliminary Research Findings
Research into the biological activity of this compound is still ongoing, but preliminary studies indicate several potential effects:
- Cellular Interaction : Barium ions influence cellular functions by interacting with intracellular proteins.
- Membrane Interaction : The nonanoate group may alter the structure and function of lipid membranes.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Chain Length | Unique Characteristics |
|---|---|---|---|
| Barium octanoate | C₁₆H₃₀BaO₄ | 8 | Shorter carbon chain; different solubility properties |
| Barium decanoate | C₂₀H₃₈BaO₄ | 10 | Longer carbon chain; potentially different interactions |
| This compound | C₁₈H₃₄BaO₄ | 9 | Unique chain length; distinct physical and chemical properties |
This compound's specific chain length imparts unique solubility and reactivity compared to other barium salts of fatty acids, making it suitable for specialized applications in both industrial and research contexts.
Therapeutic Potential
Research is ongoing to explore the therapeutic applications of this compound, particularly in drug delivery systems. Its ability to interact with biological membranes could facilitate the transport of therapeutic agents across cellular barriers.
Biochemical Studies
Molecular docking studies are being employed to understand how this compound interacts with target proteins. These studies aim to elucidate its binding affinities and potential mechanisms of action within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
